2-Methoxyhexadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

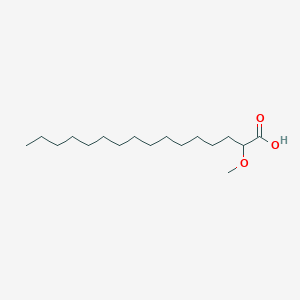

2-methoxyhexadecanoic acid is a long chain fatty acid consisting of hexadecanoic (palmitic) acid carrying a methoxy substituent at position 2; naturally occurring only in the phospholipids of sponges. It derives from a hexadecanoic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Methoxyhexadecanoic acid is characterized by its long carbon chain with a methyl group at the second position. Its molecular formula is C17H34O2, and it is related to hexadecanoic acid (palmitic acid) with a methyl substituent. The compound's structure allows for unique interactions within biological systems, making it a subject of interest in various studies.

Antimicrobial Activity

One of the notable applications of this compound is its antibacterial properties. Recent studies have demonstrated that this compound exhibits significant bacteriostatic activity against various bacterial strains. For example, research indicated that it has a minimum inhibitory concentration (MIC) of 125 µg/mL against specific pathogens, showcasing its potential as a natural antimicrobial agent .

Case Study: Antibacterial Mechanisms

- Organism Studied : Aureobasidium tricolor

- Methodology : The compound was isolated from the organism and tested for its effects on bacterial growth.

- Findings : The treatment with this compound led to alterations in metabolic pathways related to amino acid biosynthesis and disrupted cell membrane integrity, indicating its potential as an antibacterial agent .

Potential Therapeutic Uses

The pharmacological implications of this compound extend to its role in drug development and therapeutic applications. Its unique structure allows it to interact with cellular mechanisms, potentially leading to new treatments for infections or metabolic disorders.

Research Findings

- Studies have explored the compound's ability to modulate metabolic pathways, particularly those involved in amino acid metabolism and oxidative stress responses .

- The compound's interaction with enzymes such as malate dehydrogenase and superoxide dismutase suggests it may have protective effects against oxidative damage in cells .

Lipid Research

In biochemical research, this compound is utilized in studies focused on lipid metabolism and fatty acid profiling. Its presence in various organisms has been documented, contributing to the understanding of lipid composition in biological systems.

Data Table: Fatty Acid Composition in Selected Organisms

| Organism | Detected Fatty Acids |

|---|---|

| Chondrosia reniformis | This compound |

| Myrmekioderma rea | This compound |

| Solieria pacifica | Various methyl-branched fatty acids |

Analytical Techniques

The analysis of this compound often involves advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). These methods allow for precise identification and quantification of the compound within complex mixtures.

Analytical Methodology Overview

- GC-MS : Used for determining the presence and concentration of fatty acids in biological samples.

- MALDI-TOF MS : Employed for analyzing lipid structures and understanding their molecular weight distributions.

Propriétés

Formule moléculaire |

C17H34O3 |

|---|---|

Poids moléculaire |

286.4 g/mol |

Nom IUPAC |

2-methoxyhexadecanoic acid |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |

Clé InChI |

YNBIUHDYZWCBSF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(C(=O)O)OC |

SMILES canonique |

CCCCCCCCCCCCCCC(C(=O)O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.